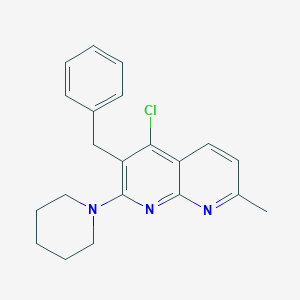![molecular formula C27H22N4O2S B292306 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone](/img/structure/B292306.png)
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. The compound has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone in lab experiments include its potential therapeutic applications, its ease of synthesis, and its relatively low toxicity. However, limitations include its poor solubility in water and its potential instability under certain conditions.
将来の方向性
There are several potential future directions for research involving 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone. These include further studies on its mechanism of action, optimization of its synthesis, and development of new derivatives with improved properties. The compound could also be studied for its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the compound could be studied for its potential use in the treatment of other diseases beyond cancer, inflammation, and neurodegenerative disorders.
In conclusion, 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone is a compound with significant potential for therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a promising avenue for further research.
合成法
The synthesis of 1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been reported using several methods. One of the most commonly used methods involves the reaction of 3-methoxybenzaldehyde, diphenylacetonitrile, and 2-amino-4,6-diphenylpyridine-3-thiol in the presence of a base and a solvent. The resulting product is then purified and characterized using various spectroscopic techniques.
科学的研究の応用
1-{[2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C27H22N4O2S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
1-[2-(3-methoxyphenyl)-3,4-diphenylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylpropan-2-one |
InChI |
InChI=1S/C27H22N4O2S/c1-18(32)17-34-27-25-23(24(28-29-27)19-10-5-3-6-11-19)26(20-12-7-4-8-13-20)31(30-25)21-14-9-15-22(16-21)33-2/h3-16H,17H2,1-2H3 |
InChIキー |
OXMDKIWMMRZFPO-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NN=C(C2=C(N(N=C21)C3=CC(=CC=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC(=O)CSC1=NN=C(C2=C(N(N=C21)C3=CC(=CC=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-methoxyphenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292223.png)
![3-(1,3-benzodioxol-5-yldiazenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292224.png)
![5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292227.png)
![5-amino-4-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]pyrazol-3-one](/img/structure/B292230.png)
![(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)

![4-Chloro-3,7-dimethyl-2-(1-pyrrolidinyl)[1,8]naphthyridine](/img/structure/B292236.png)
![4-Chloro-3,7-dimethyl-2-(1-piperidinyl)[1,8]naphthyridine](/img/structure/B292237.png)
![(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292241.png)
![(4Z)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B292242.png)

![(4Z)-5-imino-1-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-amine](/img/structure/B292244.png)
![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)